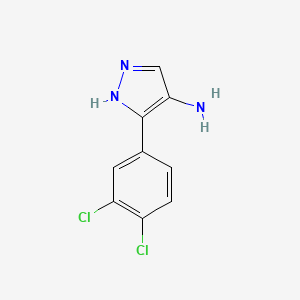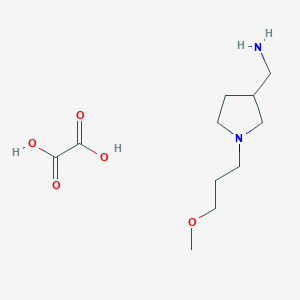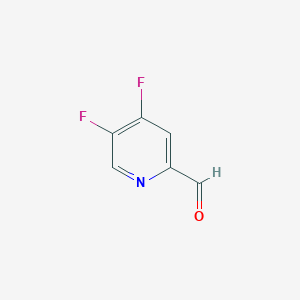
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an isopropyl group and a nitro group, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitro-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-3-nitro-1H-pyrazol-5-yl)acetic acid.
Reduction: Formation of 2-(1-Isopropyl-3-amino-1H-pyrazol-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the isopropyl and nitro groups, making it less versatile in certain applications.
3-Nitro-1H-pyrazole: Lacks the acetic acid moiety, limiting its use in certain synthetic routes.
1-Isopropyl-3-nitro-1H-pyrazole: Lacks the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications.
特性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(4-8(12)13)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13) |
InChIキー |
QLFJXGXYPQPQQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)







